N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
Description
This compound is a benzamide derivative featuring a 1,3,4-oxadiazole core linked to a 2,3-dihydrobenzo[b][1,4]dioxin moiety and a 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl group. The sulfonated 3,5-dimethylpiperidine substituent enhances lipophilicity and may influence receptor selectivity .
Properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O6S/c1-15-11-16(2)14-28(13-15)35(30,31)19-6-3-17(4-7-19)22(29)25-24-27-26-23(34-24)18-5-8-20-21(12-18)33-10-9-32-20/h3-8,12,15-16H,9-11,13-14H2,1-2H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSAVMNQJQJIMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(C=C4)OCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a compound that incorporates the oxadiazole moiety, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C24H30N4O4S |
| Molecular Weight | 462.59 g/mol |
| CAS Number | Not specifically listed |
| Chemical Structure | Chemical Structure |
Biological Activity Overview
The biological activity of this compound is primarily attributed to the oxadiazole scaffold. Research has shown that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer activity by targeting various cellular pathways.
Anticancer Properties
Recent studies have highlighted the effectiveness of 1,3,4-oxadiazole derivatives in inhibiting cancer cell proliferation through multiple mechanisms:
-
Inhibition of Enzymatic Activity : Compounds containing the oxadiazole ring have been shown to inhibit key enzymes involved in cancer progression such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Telomerase
- Cytotoxicity Against Cancer Cell Lines : In vitro studies demonstrate that these compounds exhibit cytotoxic effects on various cancer cell lines including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells. For example:
The mechanisms by which this compound exerts its effects include:
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in certain cancer cell lines.
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is significantly influenced by their structural features. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Substituents on Oxadiazole | Modifications at the 2-position enhance cytotoxicity and selectivity towards cancer cells. |
| Sulfonamide Group | The presence of a sulfonamide moiety improves solubility and bioavailability. |
Case Studies
Several studies have documented the biological activity of similar compounds:
- Study on 1,3,4-Oxadiazole Derivatives : A comprehensive review highlighted various derivatives with potent anticancer properties and their mechanisms involving enzyme inhibition and apoptosis induction .
- Mechanism-Based Approaches : Research indicated that specific modifications to the oxadiazole scaffold could lead to enhanced interaction with target proteins involved in cancer cell proliferation .
Scientific Research Applications
Research indicates that compounds containing the oxadiazole structure often exhibit diverse biological activities. The specific compound has been studied for:
Anticancer Activity :
Studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation. For instance, molecular docking studies suggest that this compound may act as a potential inhibitor of key enzymes involved in cancer progression .
Antimicrobial Properties :
The sulfonamide component is known for its antibacterial activity. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects :
In silico studies suggest that this compound could inhibit 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory responses . This positions it as a candidate for further development in treating inflammatory diseases.
Potential Applications
Given its unique structure and promising biological activities, N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide may find applications in several areas:
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Development of new anticancer and anti-inflammatory drugs based on its structure. |
| Pharmaceutical Formulations | Potential use as an active pharmaceutical ingredient (API) in formulations targeting bacterial infections or inflammatory conditions. |
| Chemical Research | As a lead compound for synthesizing new derivatives with enhanced efficacy or reduced side effects. |
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Anticancer Studies : A study evaluated various oxadiazole derivatives for their cytotoxicity against different cancer cell lines. The results indicated that certain modifications significantly enhanced their potency .
- Antimicrobial Research : Another research focused on the antibacterial properties of sulfonamide derivatives showed promising results against resistant strains of bacteria .
- Inflammation Models : In vivo studies demonstrated that compounds with similar structures could reduce inflammation markers in animal models of arthritis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
The most direct analog is N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide (), which substitutes the 3,5-dimethylpiperidine group with a 4-methylpiperidine. Key differences include:
- Lipophilicity : The additional methyl group in the 3,5-dimethyl variant increases logP, favoring membrane permeability.
- Molecular Weight : The main compound (C24H26N4O5S) has a higher molecular weight (506.6 g/mol) than the 4-methyl analog (C23H24N4O5S, 492.5 g/mol) .
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Piperidine Substituent | logP* |
|---|---|---|---|---|
| N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide | C24H26N4O5S | 506.6 | 3,5-dimethyl | 3.8 |
| N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide | C23H24N4O5S | 492.5 | 4-methyl | 3.2 |
*Calculated using ChemDraw.
Comparison with Piperazine-Based Analogs
The compound 5-(4-(3,5-dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide () shares a piperazine core but diverges in backbone structure. Key contrasts include:
- Pharmacophore : The pentanamide chain and pyridinylphenyl group in ’s compound suggest dopamine D3 receptor targeting, whereas the benzodioxin-oxadiazole core in the main compound may prioritize kinase or serotonin receptor modulation.
- Electron-Withdrawing Groups : The 3,5-dichlorophenyl substituent in ’s compound enhances electrophilicity, unlike the electron-donating methyl groups in the main compound.
- Biological Activity : ’s compound showed a 46% yield and M+H+ 484 in LC/MS, with NMR data confirming regiochemistry .
Research Findings and Implications
- Selectivity : The 3,5-dimethylpiperidine sulfonyl group in the main compound may reduce off-target effects compared to simpler piperidine/piperazine analogs, as dimethyl substitution restricts rotational freedom.
- Synthetic Feasibility : highlights challenges in piperazine coupling (46% yield), suggesting the main compound’s synthesis may require optimized conditions for the bulkier 3,5-dimethylpiperidine moiety .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
